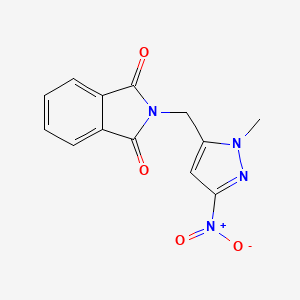

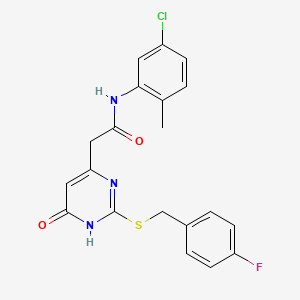

![molecular formula C14H14O5S B2426570 5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-25-6](/img/structure/B2426570.png)

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-Methylbenzyl)sulfonylmethyl-2-furoic acid, also known as 5-MBSFA, is an organic compound derived from the furoic acid family. It is a white, crystalline solid that is soluble in water and organic solvents. 5-MBSFA has been studied extensively in recent years due to its unique chemical and physical properties, including its ability to act as a proton donor and acceptor. It has been found to have a variety of applications in scientific research, including in the synthesis of various compounds and in the study of biochemical and physiological effects.

科学的研究の応用

Amidoxime Chemistry

Background: Amidoxime is a functional group that has garnered significant interest due to its diverse applications. It is extensively studied for environmental purposes, such as treating seawater or wastewater. Additionally, amidoximes find relevance in polymer science, organic chemistry, and medicinal chemistry .

Compound Description:5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid: contains an amidoxime moiety. This unexpected amide was obtained through a conventional amidoxime synthesis protocol, involving the reaction of hydroxylamine and a nitrile group. The compound features a nitro group in the ortho position to the amidoxime, making it an intriguing candidate for further evaluation .

Applications:- Antileishmanial Agents : Researchers are exploring the potential of this compound as a source of new antileishmanial agents. Its unique structure warrants investigation for combating leishmaniasis, a parasitic disease .

Suzuki–Miyaura Coupling

Background: Suzuki–Miyaura (SM) coupling is a powerful method for carbon–carbon bond formation. It involves the reaction of organoboron reagents with aryl or vinyl halides under palladium catalysis. SM coupling is widely used due to its mild conditions and functional group tolerance .

Relevance: The compound’s benzyl group can serve as an organoboron reagent in SM coupling reactions. Researchers can explore its compatibility with various aryl or vinyl halides to synthesize diverse compounds.

Benzylic Oxidation

Background: The benzylic position in aromatic compounds is susceptible to oxidation. For instance, treatment with sodium dichromate and sulfuric acid can convert the alkyl side chain to a carboxylic acid functional group, yielding benzoic acid .

作用機序

Mode of Action

It is known that the compound interacts with its targets through a process known as suzuki–miyaura cross-coupling . This process involves the formation of carbon-carbon bonds under mild and functional group tolerant reaction conditions .

Biochemical Pathways

It is known that the compound is involved in the suzuki–miyaura cross-coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction on other biochemical pathways are currently under investigation.

特性

IUPAC Name |

5-[(4-methylphenyl)methylsulfonylmethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5S/c1-10-2-4-11(5-3-10)8-20(17,18)9-12-6-7-13(19-12)14(15)16/h2-7H,8-9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCCWPBSZNPCKRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[(4-Methylbenzyl)sulfonyl]methyl}-2-furoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

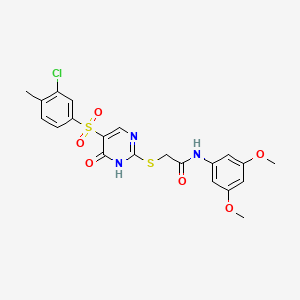

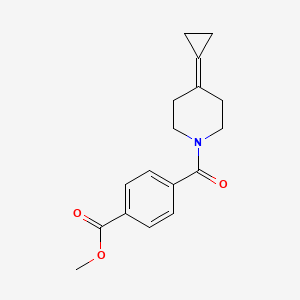

![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)

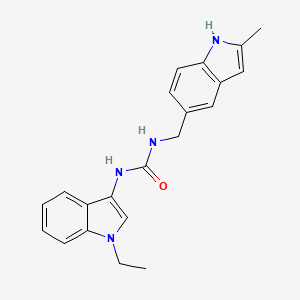

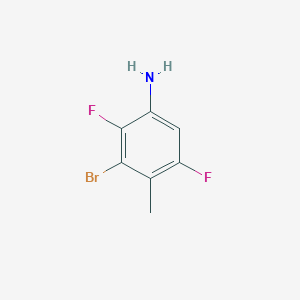

![N-(1-cyanocyclohexyl)-2-[3-(pyrrolidin-1-yl)piperidin-1-yl]acetamide](/img/structure/B2426495.png)

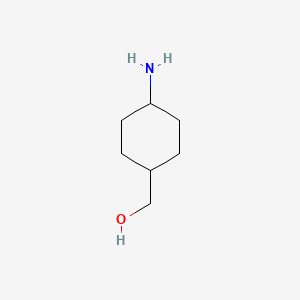

![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)

![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)

![(2Z)-2-cyano-2-[3-(4-fluorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-2-ylidene]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2426505.png)

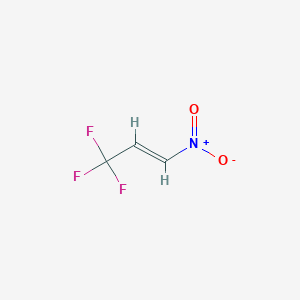

![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)